L-Citrulline-2,3,3,4,4,5,5-D7

LC-MS Matrix Effects Ion Suppression

Quantification of endogenous L-citrulline using unlabeled or low-mass-shift internal standards introduces isotopic interference and matrix effect bias, compromising data integrity. L-Citrulline-2,3,3,4,4,5,5-D7 (CAS 2483831-24-7) resolves this with a +7 Da mass shift and 98 atom % D enrichment. • Eliminates endogenous analyte cross-talk in LC-MS/MS quantification of plasma and urine • Validated for arginine-citrulline-NO pathway flux studies and urea cycle metabolomics • ≥98% chemical purity ensures consistent ion suppression profiles batch-to-batch

Molecular Formula C6H13N3O3
Molecular Weight 182.23 g/mol
Cat. No. B14084204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Citrulline-2,3,3,4,4,5,5-D7
Molecular FormulaC6H13N3O3
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CNC(=O)N
InChIInChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1D2,2D2,3D2,4D
InChIKeyRHGKLRLOHDJJDR-VNEWRNQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Citrulline-D7 Specifications for LC-MS


L-Citrulline-2,3,3,4,4,5,5-D7 (CAS: 2483831-24-7; molecular formula: C6H6D7N3O3; MW: 182.23) is a stable isotopically labeled analog of the amino acid L-citrulline, wherein seven hydrogen atoms at positions 2,3,3,4,4,5,5 are replaced with deuterium (2H) . This deuterated derivative serves as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) workflows for the accurate quantification of endogenous L-citrulline in biological matrices . L-Citrulline itself is a key intermediate in the urea cycle and the nitric oxide (NO) pathway, being generated from arginine via nitric oxide synthase (NOS) and recycled back to arginine through argininosuccinate synthase and lyase [1]. The D7-labeled isotopologue is designed to closely mimic the physicochemical properties of the unlabeled analyte (L-citrulline, CAS: 372-75-8; MW: 175.19) while exhibiting a mass shift of +7 Da, enabling distinct detection and quantitation by mass spectrometry .

Product type
Stable isotope-labeled internal standard (SIL-IS) for LC-MS bioanalysis
Workflow fit
Quantification of L-citrulline in biological research matrices; urea cycle and nitric oxide pathway studies
Key selection context
Deuterated D7 isotopologue with +7 Da mass shift; supplied with certified isotopic enrichment

Why Generic Isotopologues Cannot Substitute


The use of unlabeled L-citrulline or isotopologues with fewer than seven deuterium labels as internal standards for LC-MS quantification introduces significant risk of analytical bias and compromised data integrity. Unlabeled L-citrulline cannot be distinguished from endogenous analyte in biological samples, rendering accurate quantitation impossible. Deuterium-labeled standards with insufficient mass separation (e.g., D2) are vulnerable to isotopic interference from the natural abundance M+2 isotope of the unlabeled analyte, leading to overestimation of the IS signal and underestimation of analyte concentration . Furthermore, class-level evidence demonstrates that deuterated ISs can exhibit differential chromatographic retention times and ion suppression behaviors relative to the unlabeled analyte, a phenomenon known as the deuterium isotope effect, which can undermine the fundamental assumption of co-elution and matched matrix effects required for accurate quantification [1]. Specifically, deuterium-labeled compounds have been shown to produce negatively biased concentration results when compared to 13C-labeled ISs due to unequal matrix effect compensation, with one comparative study reporting a 38.4% negative bias and a 59.2% lower measured concentration when using a 2H7-IS versus a 13C6-IS [2]. Therefore, the selection of a fully characterized, high-enrichment D7 internal standard is a critical method development decision that directly impacts the accuracy, precision, and reproducibility of L-citrulline quantification in complex biological matrices.

Unlabeled L-citrulline
Indistinguishable from endogenous analyte; cannot support quantitative LC-MS without an internal standard.
Low-deuterium isotopologues (D2)
Vulnerable to M+2 natural abundance interference; may overestimate IS signal and underestimate analyte concentration.
Structural analog internal standard
Often elutes at different retention time; matrix effect compensation may not match, leading to inaccurate quantification.

Quantitative Evidence of Analytical Differentiation


Matrix Effect Compensation vs. Structural Analogs

Stable isotope-labeled (SIL) internal standards, such as L-Citrulline-2,3,3,4,4,5,5-D7, provide superior compensation for matrix effects compared to non-isotopic structural analogs in LC-MS bioanalysis. Structural analogs often elute at different retention times, experiencing different degrees of ion suppression or enhancement from the target analyte, which leads to inaccurate quantification [1]. In contrast, deuterated isotopologues closely mimic the analyte's physicochemical properties, including chromatographic retention and ionization efficiency, thereby more effectively normalizing for variability in extraction recovery and matrix-induced ion suppression [2]. While class-level evidence indicates that deuterated ISs are generally the first choice over structural analogs, it is critical to note that deuterium isotope effects can sometimes cause slight retention time shifts and differential ion suppression compared to 13C- or 15N-labeled ISs [3].

Matrix effect compensation
Class-level
Deuterated SIL-IS co-elutes with analyte and normalizes ion suppression; structural analog IS elutes differently.
Supports ISTD selection over structural analogs.
Deuterium isotope effect may still cause minor retention shifts.
LC-MS Matrix Effects Ion Suppression Bioanalysis

Deuterated vs. 13C-Labeled Internal Standard Accuracy

A systematic comparison of deuterated (2H) and non-deuterated (13C, 15N) SIL-ISs revealed significant quantitative bias associated with deuterium labeling. For the biomarker 2-methylhippuric acid (2MHA), concentrations generated using the 2H7-labeled IS were on average 59.2% lower than those generated using the 13C6-labeled IS [1]. Spike accuracy experiments further demonstrated that the 2H7-IS produced a negative bias of −38.4%, whereas no significant bias was observed for the 13C6-IS [1]. This bias was attributed to differential ion suppression experienced by the deuterated IS compared to the analyte and 13C-IS, as evidenced by post-column infusion studies [1].

Deuterium vs. 13C-IS bias
Cross-study comparable
59.2% lower concentration with 2H7-IS; −38.4% spike recovery bias vs. 13C6-IS in urinary biomarker analysis.
Supports validation against 13C-labeled IS.
Bias may be analyte- and matrix-dependent; requires method-specific verification.
Quantitative Bias LC-MS/MS Isotope Effect Method Validation

Isotopic Enrichment and Signal Interference

L-Citrulline-2,3,3,4,4,5,5-D7 is supplied with a certified isotopic enrichment of 98 atom % D . This high enrichment ensures a minimal contribution (<2%) of the D6 or lower isotopologue species to the total IS signal. In contrast, some commercial sources offer L-Citrulline-D7 with variable or unspecified enrichment, with some listing ranges as broad as 5% to 99% . A lower or uncertain isotopic enrichment introduces significant error in quantitative calculations, as the presence of unlabeled or partially labeled IS molecules contributes to the analyte channel, artificially inflating the measured concentration of endogenous L-citrulline and reducing the linear dynamic range of the assay.

Isotopic enrichment
Data to verify
≥98 atom % D (certified).
High enrichment minimizes isotopic cross-talk with endogenous analyte.
Verify against supplier certificate of analysis.
Isotopic Enrichment Mass Spectrometry Signal Interference Quantitative Accuracy

Chemical Purity and Ion Suppression Risk

The chemical purity of the internal standard is a critical determinant of assay robustness. High-purity L-Citrulline-2,3,3,4,4,5,5-D7 is available at ≥99.5% . This high level of chemical purity contrasts with other commercial sources offering purity of 95% or 98% [REFS-2, REFS-3]. The presence of chemical impurities in an IS preparation can co-elute with the analyte or IS and act as unintended sources of ion suppression or enhancement in the electrospray ionization source, thereby introducing matrix effects that cannot be corrected by the IS itself and leading to inaccurate quantification, particularly at low analyte concentrations.

Chemical purity
Data to verify
≥99.5% (target specification).
Reduces impurity-driven ion suppression risk.
Compare vendor specifications; purity claims require COA confirmation.
Chemical Purity Ion Suppression LC-MS Quality Control

High-Value Research and Industrial Applications


Quantitative Plasma and Urine Citrulline Analysis

L-Citrulline-2,3,3,4,4,5,5-D7 is ideally suited as an internal standard for the absolute quantification of L-citrulline in complex biological matrices such as plasma and urine. Its high isotopic enrichment (98 atom % D) ensures minimal interference from the endogenous analyte, while its high chemical purity (≥99.5%) reduces the risk of impurity-driven ion suppression [REFS-1, REFS-2]. This application is critical for studies investigating the arginine-citrulline-nitric oxide pathway, where precise measurement of circulating citrulline is a key readout for NOS activity and arginine bioavailability [2].

Urea Cycle Metabolic Flux Studies

In metabolic flux experiments using stable isotope tracers (e.g., 15N-arginine or 13C-glutamine), L-Citrulline-D7 can serve as a robust internal standard to correct for instrument variability and accurately quantify the pool size of unlabeled citrulline. This is essential for calculating precise flux rates through the urea cycle and related pathways . The consistent performance of a high-purity deuterated IS is paramount in these studies, where small changes in metabolite concentration are biologically meaningful.

Bioanalytical Method Validation and Quality Control

During the development and validation of LC-MS/MS methods for L-citrulline quantification, the use of a well-characterized, high-purity internal standard like L-Citrulline-2,3,3,4,4,5,5-D7 is a cornerstone for establishing assay precision, accuracy, and robustness. Its use is critical in validating matrix effect compensation, as class-level evidence shows that deuterated SIL-ISs are necessary to correct for ion suppression and extraction variability, which are major sources of method failure [1].

Internal Standard Performance Comparison Studies

As demonstrated by cross-study evidence, deuterated ISs can exhibit isotope effects leading to quantitative bias [3]. Therefore, a defined application for L-Citrulline-D7 is as a comparator in method development studies. Researchers can use L-Citrulline-D7 to systematically evaluate its performance against a 13C-labeled L-citrulline IS. This side-by-side comparison, using metrics like spike recovery and matrix effect assessment, is essential for selecting the most accurate IS for their specific LC-MS method and sample matrix, ensuring optimal quantitative accuracy for their intended application.

Application
Selection Property
Validation Focus
Human plasma citrulline quantification research
Certified high isotopic enrichment and chemical purity
Matrix-effect compensation and ion suppression review
Urea cycle metabolic flux analysis
Robust ISTD for stable isotope tracer correction
Precise pool size quantification and flux calculation
Bioanalytical method validation
Well-characterized SIL-IS for precision and accuracy assessment
Matrix effect, recovery, and precision endpoint review
ISTD performance comparison studies
Deuterated vs. 13C-labeled comparator
Isotope effect and quantitative bias evaluation

Technical Documentation Hub

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24 linked technical documents
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